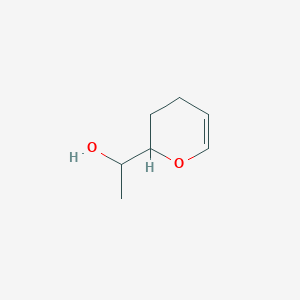
1-(3,4-dihydro-2H-pyran-2-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-dihydro-2H-pyran-2-yl)ethanol is an organic compound with the molecular formula C7H12O2 It features a pyran ring, which is a six-membered ring containing one oxygen atom, and an ethanol group attached to the second carbon of the pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,4-dihydro-2H-pyran-2-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with ethanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and reaction parameters can significantly impact the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dihydro-2H-pyran-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various reagents, including halogenating agents and nucleophiles, can facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Different alcohol derivatives.
Substitution: Compounds with substituted functional groups at the ethanol moiety.
Scientific Research Applications
1-(3,4-dihydro-2H-pyran-2-yl)ethanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-pyran-2-yl)ethanol depends on its specific application. In biological systems, it may interact with cellular targets through hydrogen bonding and hydrophobic interactions. The compound’s structure allows it to participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3,4-dihydro-2H-pyran: A related compound with a similar pyran ring structure but lacking the ethanol group.
2,3-dihydro-4H-pyran: Another pyran derivative with different substitution patterns.
Tetrahydropyran: A fully saturated pyran ring without double bonds.
Uniqueness
1-(3,4-dihydro-2H-pyran-2-yl)ethanol is unique due to the presence of both a pyran ring and an ethanol group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
Properties
CAS No. |
3749-37-9 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-pyran-2-yl)ethanol |
InChI |
InChI=1S/C7H12O2/c1-6(8)7-4-2-3-5-9-7/h3,5-8H,2,4H2,1H3 |
InChI Key |
XUALZUHGZNAITD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCC=CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


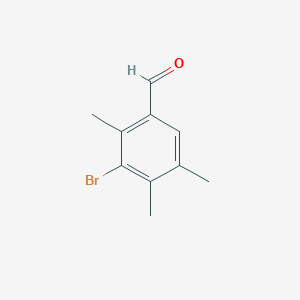
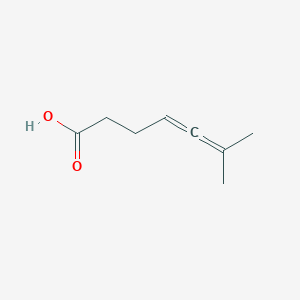
![Methyl 1-amino-7-(benzyloxy)thieno[3,2-f]quinoline-2-carboxylate](/img/structure/B13984253.png)
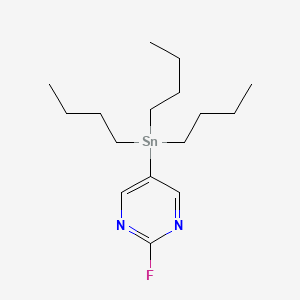

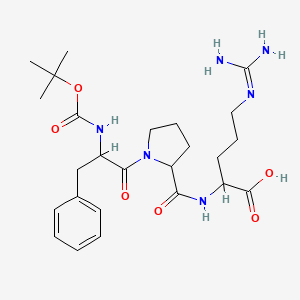
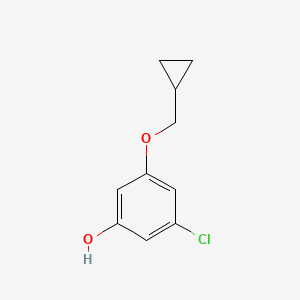
![[3-(3-Cyanophenyl)phenyl]boronic acid](/img/structure/B13984271.png)

![[2,4-Dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]boronic acid](/img/structure/B13984286.png)
![4-[[4-[2-[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]ethyl]phenyl]methylcarbamoyl]benzenesulfonyl fluoride](/img/structure/B13984291.png)

![1-[3-(4-Chlorophenoxy)-2-(4-chlorophenyl)propyl]imidazole](/img/structure/B13984299.png)

